molecular formula C21H22ClN3O5 B2381509 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 874805-16-0

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2381509
CAS RN: 874805-16-0
M. Wt: 431.87
InChI Key: MMHQXEWFSJQEJJ-UHFFFAOYSA-N
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Description

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, also known as Linezolid, is an antibiotic used to treat various bacterial infections.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed novel methods for synthesizing functionalized oxazolidinones, highlighting the importance of N1-[(3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl]-N2-(2-methoxybenzyl)oxalamide in creating enantiomerically pure compounds. For instance, Park et al. (2003) describe the stereoselective synthesis of oxazolidinones from chiral aziridines, showcasing the versatility of oxazolidinone derivatives in synthesizing chiral auxiliaries and amino alcohol analogues Park et al., 2003.

Heterocyclic Compound Synthesis

The compound's structure aids in the synthesis of new heterocyclic compounds, as demonstrated by Tlekhusezh et al. (1996), who explored the preparation of oxazolidine, oxazolidin-2-one, and other derivatives through reactions of N-benzyl(heptyl)-3benzyl(hepiyl)amino-4-hydroxybutanamide, indicating a broad applicability in developing pharmaceuticals and materials Tlekhusezh, Badovskaya, & Tyukhteneva, 1996.

Ring-Opening Reactions

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is used in studies like the one by Bensa et al. (2008), which investigates the ring-opening of oxazolidinones with Grignard reagents to form tertiary carboxylic amides, a method that could enhance the synthesis of complex molecules for pharmaceutical applications Bensa, Coldham, Feinäugle, Pathak, & Butlin, 2008.

Antimicrobial Activity

The antimicrobial properties of derivatives have been explored, indicating the potential for pharmaceutical applications. Desai et al. (2013) synthesized and screened oxazolidinone derivatives for antibacterial and antifungal activities, suggesting the compound's relevance in developing new antimicrobials Desai, Rajpara, & Joshi, 2013.

Molecular and Structural Studies

Compounds related to N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide have been studied for their molecular and electronic properties. For example, Beytur and Avinca (2021) conducted molecular, electronic, nonlinear optical, and spectroscopic analysis on heterocyclic compounds, providing insights into the electronic properties and potential applications in material science Beytur & Avinca, 2021.

properties

IUPAC Name

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5/c1-29-17-5-3-2-4-15(17)12-23-19(26)20(27)24-13-18-25(10-11-30-18)21(28)14-6-8-16(22)9-7-14/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHQXEWFSJQEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

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